REACTION_CXSMILES
|
C(O[C:4](=[C:6]([C:9]#[N:10])[C:7]#[N:8])[CH3:5])C.Cl.[C:12]([NH:16][NH2:17])([CH3:15])([CH3:14])[CH3:13].C(N(CC)CC)C>C(O)C>[C:12]([N:16]1[C:9]([NH2:10])=[C:6]([C:7]#[N:8])[C:4]([CH3:5])=[N:17]1)([CH3:15])([CH3:14])[CH3:13] |f:1.2|
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Name
|
|
Quantity
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68 g
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Type
|
reactant
|
Smiles
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C(C)OC(C)=C(C#N)C#N
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Name
|
|
Quantity
|
62.3 g
|
Type
|
reactant
|
Smiles
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Cl.C(C)(C)(C)NN
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Name
|
|
Quantity
|
70 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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500 mL
|
Type
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solvent
|
Smiles
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C(C)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at room temperature for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled in an ice-bath
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Type
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FILTRATION
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Details
|
a solid was collected by filtration
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Type
|
WASH
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Details
|
was washed with ether
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Type
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CONCENTRATION
|
Details
|
The mother liquor was concentrated
|
Type
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CUSTOM
|
Details
|
the solid residue was recrystallized from ethanol
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Type
|
CUSTOM
|
Details
|
dried at 65° C. in high vacuum for 24 hours
|
Duration
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24 h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N1N=C(C(=C1N)C#N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 132 g | |
YIELD: CALCULATEDPERCENTYIELD | 148.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |